Researchers needing reproducible ECM crosslinking face variability and cytotoxicity from glutaraldehyde or crude tannic acid. Pentagalloylglucose (PGG, CAS 14937-32-7) is the solution:
Global supply; high-purity compound, not crude extract.
Pentagalloylglucose (PGG, CAS: 14937-32-7) is a highly purified, strictly defined hydrolyzable gallotannin consisting of a central glucose core esterified by exactly five gallic acid residues. In industrial and advanced biomedical procurement, PGG is primarily sourced as a non-cytotoxic cross-linking agent for proline-rich extracellular matrix (ECM) proteins, specifically collagen and elastin [1]. Unlike crude polyphenolic extracts, PGG offers a precise molecular weight (940.68 g/mol) and exact stoichiometry, enabling highly reproducible hydrogen bonding and hydrophobic stacking interactions [2]. This makes it a critical raw material for cardiovascular bioprostheses, advanced hydrogel formulations, and targeted tissue engineering applications where structural integrity and enzymatic resistance are paramount.
Generic substitution of PGG with commercial tannic acid (TA), glutaraldehyde (GLA), or gallic acid introduces severe process and performance liabilities. Commercial TA is a heterogeneous mixture of polygalloyl glucoses, which causes unpredictable cross-linking densities and batch-to-batch variability that is unacceptable in strictly regulated biomaterial manufacturing [1]. Furthermore, while glutaraldehyde is a traditional tissue fixative, it exclusively cross-links collagen, leaving elastin—which comprises up to 50% of vascular tissue dry weight—completely vulnerable to enzymatic degradation, while also inducing high cytotoxicity and long-term tissue calcification[2]. Conversely, the monomeric gallic acid lacks the multi-arm structure required to form robust macromolecular networks, making PGG the preferred option for reproducible, dual-protein (collagen and elastin) stabilization without the toxicity of synthetic aldehydes.
In the preparation of decellularized vascular grafts, the choice of cross-linker dictates long-term mechanical durability. Glutaraldehyde (GLA) fails to cross-link elastin, leaving a critical structural vulnerability. PGG specifically binds to the pro-S surface of proline in both collagen and elastin, ensuring comprehensive stabilization of the tissue matrix [1].
| Evidence Dimension | Target ECM Proteins Cross-linked |
| Target Compound Data | Cross-links 100% of target structural proteins (both collagen and elastin). |
| Comparator Or Baseline | Glutaraldehyde (GLA) (Cross-links only collagen; 0% elastin cross-linking). |
| Quantified Difference | PGG preserves the ~50% elastin fraction of vascular tissue that GLA leaves entirely unprotected. |
| Conditions | Decellularized bovine jugular vein conduits and vascular tissue fixation. |
Procuring PGG prevents the premature mechanical failure and enzymatic degradation of elastin-rich bioprostheses caused by standard glutaraldehyde fixation.
For scalable biomaterial manufacturing, cross-linker consistency is non-negotiable. Commercial tannic acid exhibits extreme structural heterogeneity, which translates to variable hydrogel porosity, swelling ratios, and mechanical strength. PGG provides a single, defined molecular entity, ensuring predictable cross-linking kinetics and reproducible mechanical properties across production batches [1].
| Evidence Dimension | Molecular Uniformity and Galloyl Group Stoichiometry |
| Target Compound Data | 100% defined monomeric structure (exactly 5 galloyl groups per molecule). |
| Comparator Or Baseline | Commercial Tannic Acid (TA) (Unpredictable mixture ranging from 2 to 12 galloyl groups). |
| Quantified Difference | Eliminates the batch-to-batch variance in cross-linking density inherent to crude TA mixtures. |
| Conditions | Standardized formulation of covalent cross-linked gelatin/collagen hydrogels. |
Buyers manufacturing FDA-regulated biomaterials or standardized hydrogels must select PGG to meet strict quality control and lot-to-lot reproducibility standards.
A major limitation of both glutaraldehyde and commercial tannic acid is their high cytotoxicity, which precludes their use in living-tissue scaffolds or in vivo perivascular therapies. PGG, representing the purified core structure of tannic acid, delivers equivalent biomechanical stabilization while exhibiting a drastically lower cytotoxicity profile, thereby supporting cell infiltration and viability [1].
| Evidence Dimension | Cytotoxicity and Tissue Calcification |
| Target Compound Data | Non-cytotoxic; supports cell viability and prevents tissue calcification. |
| Comparator Or Baseline | Glutaraldehyde (highly cytotoxic, induces calcification) and Tannic Acid (elevated cytotoxicity). |
| Quantified Difference | PGG achieves robust tissue stabilization without the severe cell death and calcification pathways triggered by GLA and crude TA. |
| Conditions | Subcutaneous implantation and in vivo vascular tissue models. |
Selecting PGG enables the development of next-generation, living cardiovascular implants where preserving host cell viability is a strict design requirement.
Directly following from PGG's ability to cross-link both elastin and collagen without inducing calcification, PGG is the preferred procurement choice for manufacturing decellularized cardiovascular conduits. It replaces toxic glutaraldehyde workflows, ensuring long-term enzymatic resistance and mechanical durability [1].
Due to its exact stoichiometric profile and defined molecular weight, PGG is highly suited for formulating advanced hydrogels. Unlike variable tannic acid mixtures, PGG guarantees reproducible compressive stress, viscosity, and gelation temperatures required for commercial biomedical scaffolds [2].
Leveraging its low cytotoxicity and potent matrix metalloproteinase (MMP-2) inhibition, PGG is actively sourced for research and development of localized treatments for abdominal aortic aneurysms (AAAs). It can be safely delivered perivascularly to halt elastin degradation and stabilize the weakened aortic wall[3].